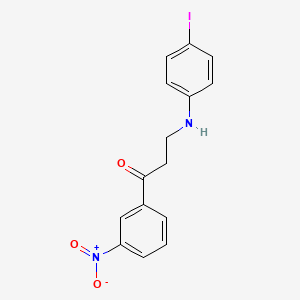![molecular formula C19H15NO B2941648 2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one CAS No. 1164562-06-4](/img/structure/B2941648.png)
2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one, also known as PDC-109, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the carbazole family of compounds, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
科学的研究の応用
Optical Properties and Fluorescence Quenching
One significant application of carbazole derivatives is in the study of their optical properties and fluorescence quenching mechanisms. For instance, carbazole-containing push-pull chromophores have been examined for their solvatochromic properties, fluorescence quantum yield, and interaction with micelles and silver nanoparticles (AgNPs). These findings highlight their potential as probes for studying micellar environments and as components in optical sensors and devices due to their notable solubilization and quenching characteristics (Asiri et al., 2017).
Electronic and Photophysical Properties for OLED Materials
Carbazole derivatives also play a crucial role in the development of organic light-emitting diodes (OLEDs). Their electronic and photophysical properties make them suitable for use in OLEDs, offering insights into charge-transfer abilities, blue-light emission, and low energy barriers for charge injection. These characteristics are critical for enhancing OLED performance, showcasing their utility in advancing display and lighting technologies (Ouyang & Zeng, 2010).
Host Materials for Phosphorescent Light-Emitting Diodes
Carbazole derivatives are investigated as host materials in phosphorescent light-emitting diodes (PhOLEDs). Their ability to support high brightness, efficiency, and quantum efficiency in PhOLEDs demonstrates their value in improving device performance. The research into carbazole-based host materials provides a pathway for developing more efficient and durable PhOLEDs, contributing to the advancement of next-generation display technologies (Chang et al., 2018).
Photocatalytic Applications
The photocatalytic properties of carbazole derivatives are explored through the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials demonstrate potential in environmental remediation, such as the degradation of pollutants in water. The structural and photocatalytic diversity induced by carbazole-based ligands in these MOFs and polymers underscores their applicability in addressing environmental challenges (Cheng et al., 2015).
Electroluminescent Materials Development
The synthesis and characterization of carbazole derivatives for potential application in electroluminescent layers highlight their significance in material science. Investigating their luminescent properties in different media provides insights into designing more efficient electroluminescent materials, paving the way for advancements in electronic and photonic devices (Dobrikov et al., 2011).
特性
IUPAC Name |
(2Z)-2-benzylidene-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c21-19-14(12-13-6-2-1-3-7-13)10-11-16-15-8-4-5-9-17(15)20-18(16)19/h1-9,12,20H,10-11H2/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUHEMJWSFFFOR-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1=CC3=CC=CC=C3)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C(=O)/C1=C\C3=CC=CC=C3)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Phenylisoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B2941568.png)
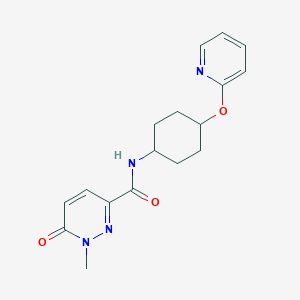
![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)
![4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2941572.png)

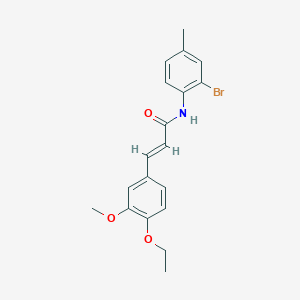
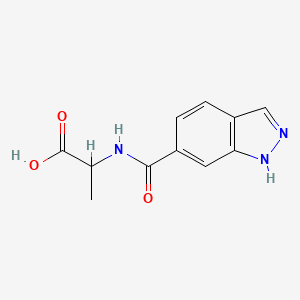
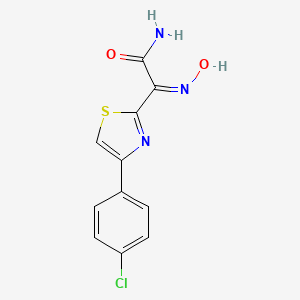
![N-(4-fluorophenyl)-2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941583.png)
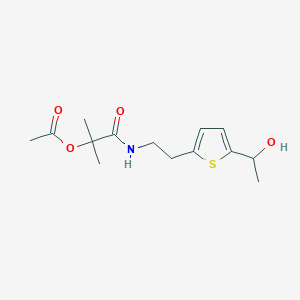
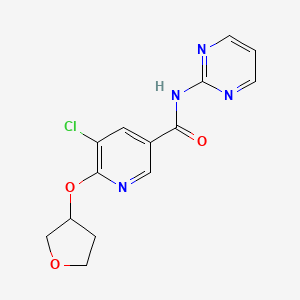
![1-(Chloromethyl)-3-propan-2-ylbicyclo[1.1.1]pentane](/img/structure/B2941586.png)
